2,5-Dimethoxy-4-nitroaniline
Overview
Description
2,5-Dimethoxy-4-nitroaniline is a chemical compound with the molecular formula C8H10N2O4 . It has been used in the screening of the enzyme arylamine N-acetyltransferase isolated from Bacillus cereus .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethoxy-4-nitroaniline consists of a benzene ring substituted with two methoxy groups and one nitro group . The exact structural details are not available from the search results.Scientific Research Applications
Hydrogen Bonding and Molecular Structure
Research by Glidewell et al. (2003) focuses on hydrogen bonding in nitroaniline analogues, demonstrating the formation of hydrogen-bonded sheets. This study contributes to understanding the molecular structure and interactions in compounds related to 2,5-Dimethoxy-4-nitroaniline (Glidewell et al., 2003).
Synthesis of Complex Organic Compounds
Roberts et al. (1997) explored the synthesis of complex organic compounds, including the conversion of 2-methoxy-5-nitroaniline, which is structurally similar to 2,5-Dimethoxy-4-nitroaniline. This research provides insights into synthetic pathways for related compounds (Roberts et al., 1997).
Solid Phase Synthesis Applications
Bui et al. (2004) investigated the use of a compound similar to 2,5-Dimethoxy-4-nitroaniline in solid phase synthesis. They assessed the reductive amination and cleavage of linkers under multiple synthesis conditions, contributing to the development of solid-phase synthetic methodologies (Bui et al., 2004).
Magnetic Properties in Organic Compounds
Fujita et al. (1996) studied the antiferromagnetic exchange interaction in organic compounds, including those related to 2,5-Dimethoxy-4-nitroaniline. Their research contributes to the understanding of magnetic properties in organic molecules (Fujita et al., 1996).
Environmental Impact of Nitroaromatic Compounds
Kadoya et al. (2018) provided evidence of coupling reactions between reduced intermediates of nitroaromatic compounds, like 2,5-Dimethoxy-4-nitroaniline. Their findings are significant for understanding the environmental impact and transformation of such compounds (Kadoya et al., 2018).
Photocaging and Protein Release
Rakauskaite et al. (2021) described the use of DMNB-selective antibodies for capturing proteins containing DMNB caging groups, relevant to 2,5-Dimethoxy-4-nitroaniline's analogues. This research contributes to the development of techniques for spatiotemporal control in biochemical processes (Rakauskaite et al., 2021).
Synthesis and Electrochemical Studies
Lai et al. (2003) and Richter et al. (1988) conducted research on the synthesis and electrochemical behavior of compounds related to 2,5-Dimethoxy-4-nitroaniline. These studies provide insights into the electrochemical properties and synthetic approaches for related compounds (Lai et al., 2003), (Richter et al., 1988).
Structural and Reactivity Studies
Bolker and Kung (1969) and Vyas et al. (1984) explored the structure and reactivity of derivatives of 2,5-Dimethoxy-4-nitroaniline. Their research contributes to the understanding of the structural properties and reactivity of nitroaniline compounds (Bolker & Kung, 1969), (Vyas et al., 1984).
Safety And Hazards
properties
IUPAC Name |
2,5-dimethoxy-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-7-4-6(10(11)12)8(14-2)3-5(7)9/h3-4H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQGTYFYOODGOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064223 | |
Record name | Benzenamine, 2,5-dimethoxy-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxy-4-nitroaniline | |
CAS RN |
6313-37-7 | |
Record name | 2,5-Dimethoxy-4-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6313-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethoxy-4-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006313377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethoxy-4-nitroaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 2,5-dimethoxy-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 2,5-dimethoxy-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethoxy-4-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.037 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DIMETHOXY-4-NITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2HYL98VB6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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